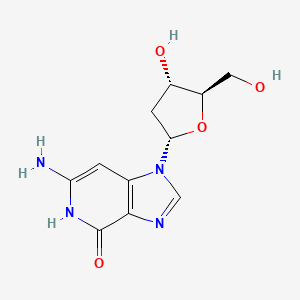
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, ethyl ester is a complex organic compound that features a thiazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-thienyl)-2-thiazolylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted thiazole derivatives can be formed.
Scientific Research Applications
Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, ethyl ester involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity. The oxo group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, methyl ester
- Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, propyl ester
Uniqueness
The ethyl ester variant is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its methyl and propyl counterparts, the ethyl ester may exhibit different pharmacokinetic properties, making it a distinct compound of interest in research and development.
Properties
CAS No. |
83089-53-6 |
|---|---|
Molecular Formula |
C11H10N2O3S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
ethyl 2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]acetate |
InChI |
InChI=1S/C11H10N2O3S2/c1-2-16-10(15)9(14)13-11-12-7(6-18-11)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
MRIVUSUMVVVZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)



